1,2,3,4-Tetrahydroisoquinolin-6-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.209. The purity is usually 95%.
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Scientific Research Applications
Endogenous Amine in Rat and Human Brain
1,2,3,4-Tetrahydroisoquinoline (THIQ) has been identified as an endogenous amine in the rat brain. It has been studied for its potential role in inducing Parkinsonism. In a 1986 study, THIQ was detected in non-treated rat brains using gas chromatography and multiple ion detection, hinting at its potential endogenous role in neurological conditions like Parkinson's disease (Kohno, Ohta, & Hirobe, 1986). Similarly, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was found in mouse brain and parkinsonian cerebrospinal fluid (CSF), suggesting a potential link to Parkinson's disease (Kotake et al., 1995).
Chemical Synthesis and Redox Annulations
THIQ undergoes redox-neutral annulations with various compounds, a process that involves dual C–H bond functionalization. This aspect is utilized in chemical synthesis, as described in a study on its reaction with 2-alkylquinoline-3-carbaldehydes (Zhu & Seidel, 2017) and with 2-(2-oxoethyl)malonates (Zhu, Chandak, & Seidel, 2018).
Pharmacological Evaluation
Research on THIQ derivatives has explored their potential as bradycardic agents. A study in 2003 examined THIQ derivatives for their activities in isolated rat atria and anesthetized rats, revealing structure-activity relationships critical for potent in vitro activity (Kakefuda et al., 2003).
Role in Neuroprotection
THIQ derivatives have been studied for their neuroprotective effects. A study in 2005 evaluated 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and found it to be neuroprotective against various dopaminergic neurotoxins in cultured rat mesencephalic neurons (Kotake et al., 2005).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is a class of isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq based compounds interact with their targets to exert biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Given the diverse biological activities of thiq based compounds, it can be inferred that multiple pathways related to infective pathogens and neurodegenerative disorders are likely affected .
Pharmacokinetics
One source mentioned “pharmacokinetics” in the context of this compound , suggesting that studies on its pharmacokinetic properties may exist.
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-6-amine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have been studied to some extent
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAFIVJVSQVSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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